

An In-Depth Technical Guide to 3,5-Diethyl-2-methylheptane

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Compound of Interest

Compound Name: 3,5-Diethyl-2-methylheptane

Cat. No.: B14534293

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3,5-Diethyl-2-methylheptane**, a branched alkane of interest in various fields of chemical research. From its fundamental properties to potential synthetic methodologies and analytical characterization, this document serves as a core resource for professionals requiring a detailed understanding of this specific aliphatic hydrocarbon.

Core Identification and Physicochemical Properties

3,5-Diethyl-2-methylheptane is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane backbone substituted with a methyl group at the second position and two ethyl groups at the third and fifth positions.

CAS Number: 62198-92-9[\[1\]](#)

Molecular Formula: C₁₂H₂₆[\[1\]](#)

Molecular Weight: 170.33 g/mol [\[1\]](#)

The structural arrangement of **3,5-Diethyl-2-methylheptane**, as a branched alkane, significantly influences its physical properties compared to its linear isomer, n-dodecane. The branching generally leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.

Table 1: Physicochemical Properties of **3,5-Diethyl-2-methylheptane**

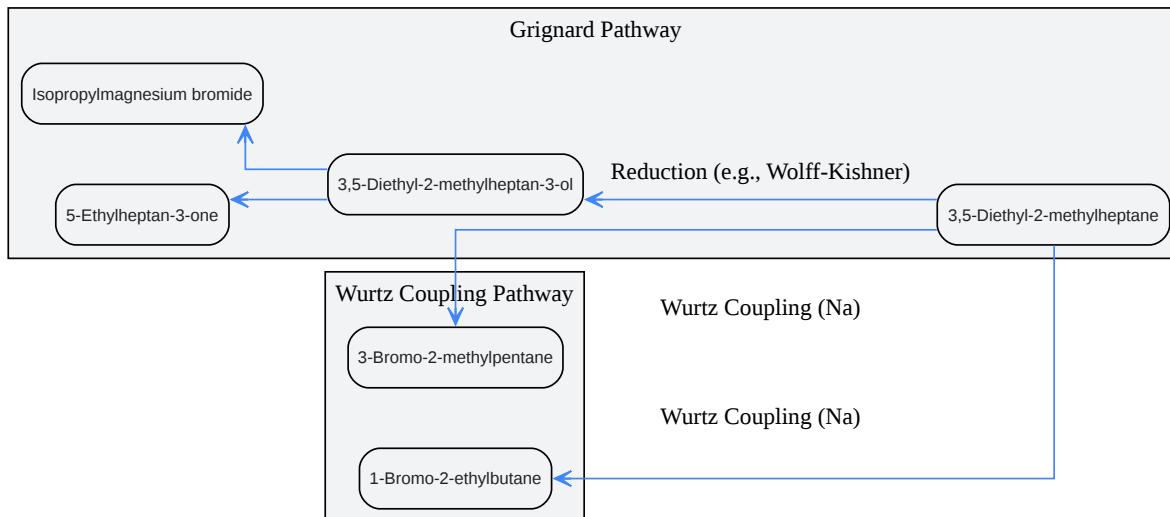
Property	Value	Source
CAS Registry Number	62198-92-9	PubChem[1]
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
Computed XLogP3-AA	5.8	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Synthesis of Branched Alkanes: Methodological Considerations

While a specific, documented synthesis protocol for **3,5-Diethyl-2-methylheptane** is not readily available in public literature, its structure lends itself to established organometallic synthesis routes for creating highly branched alkanes. The key challenge in synthesizing such a molecule is the precise and stereocontrolled formation of multiple carbon-carbon bonds. Two classical and powerful methods, the Grignard reaction and the Wurtz reaction, provide logical frameworks for approaching its synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of **3,5-Diethyl-2-methylheptane** suggests several potential disconnections. A logical approach involves the formation of one of the C-C bonds at the branching points.



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Caption: Retrosynthetic analysis of **3,5-Diethyl-2-methylheptane**.

Proposed Synthesis via Grignard Reaction: A Step-by-Step Protocol

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or aldehyde.^{[2][3][4]} This approach offers a more controlled and generally higher-yielding pathway compared to the Wurtz reaction for constructing complex alkanes.

Step 1: Synthesis of the Grignard Reagent (Isopropylmagnesium bromide)

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

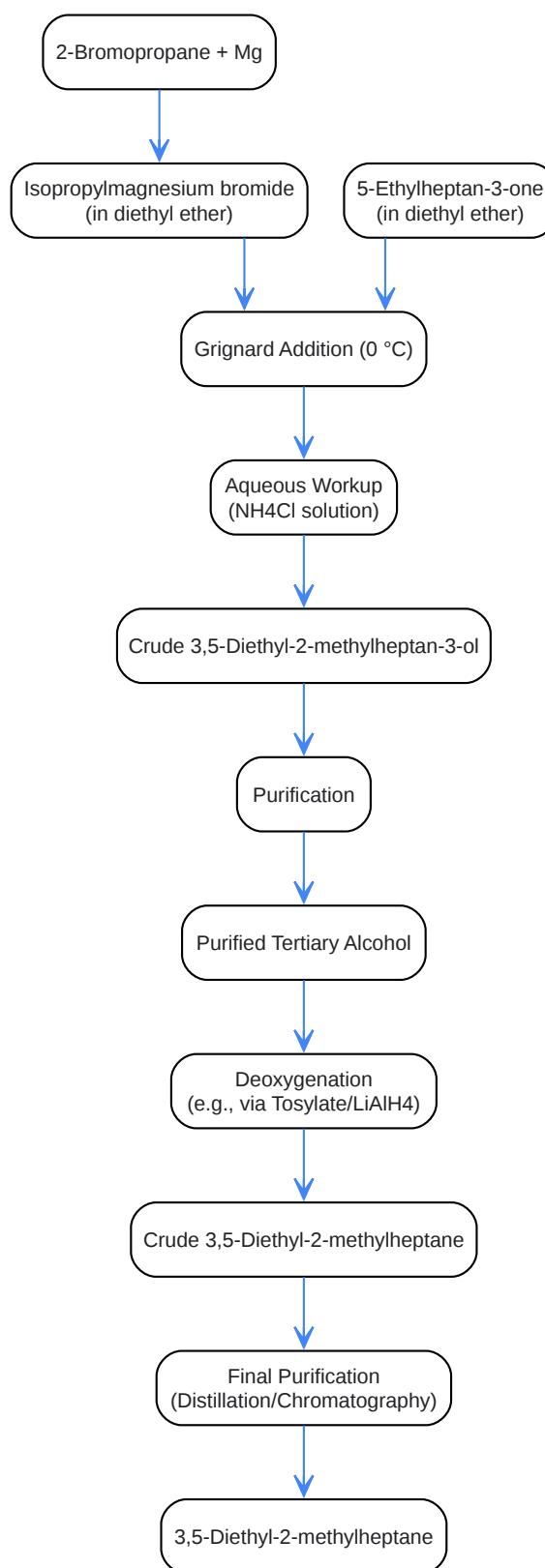
- **Magnesium Activation:** Place magnesium turnings in the flask and briefly heat under a flow of dry nitrogen to activate the surface.
- **Reagent Formation:** Add anhydrous diethyl ether to the flask to cover the magnesium. A solution of 2-bromopropane in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated, often indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the rate of addition. Once the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.^[2]

Step 2: Reaction with Ketone (5-Ethylheptan-3-one)

- **Ketone Preparation:** In a separate flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 5-ethylheptan-3-one in anhydrous diethyl ether.
- **Grignard Addition:** Cool the ketone solution to 0 °C using an ice bath. Slowly add the prepared isopropylmagnesium bromide solution from the dropping funnel, maintaining the temperature below 10 °C.
- **Reaction and Quenching:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.^[5]

Step 3: Deoxygenation of the Tertiary Alcohol

- **Workup:** Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3,5-diethyl-2-methylheptan-3-ol.
- **Reduction:** The resulting tertiary alcohol can be deoxygenated to the final alkane. A common method is the Wolff-Kishner reduction, which involves the conversion of the alcohol to a tosylate, followed by reduction with a hydride source like lithium aluminum hydride.

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Caption: Proposed experimental workflow for the synthesis of **3,5-Diethyl-2-methylheptane**.

Alternative Synthesis via Wurtz Reaction

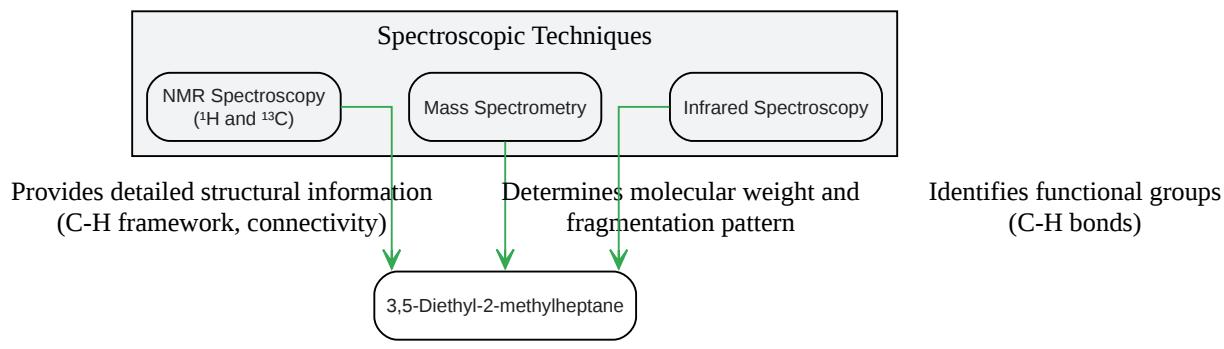
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.^[6]^[7] While historically significant, this reaction is often limited by side reactions and the formation of product mixtures, especially when coupling two different alkyl halides.^[6] For the synthesis of **3,5-Diethyl-2-methylheptane**, a cross-coupling between 3-bromo-2-methylpentane and 1-bromo-2-ethylbutane could be envisioned, but would likely result in a mixture of alkanes that are difficult to separate.

Analytical Characterization

The structural elucidation and purity assessment of **3,5-Diethyl-2-methylheptane** would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be complex due to the presence of numerous diastereotopic protons. However, characteristic signals for the methyl and ethyl groups would be expected, with their chemical shifts and coupling patterns providing crucial structural information.
 - ^{13}C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals corresponding to each unique carbon atom in the molecule, confirming the overall carbon skeleton. The chemical shifts would be in the typical aliphatic region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at m/z 170. The fragmentation pattern would be characteristic of a branched alkane, with preferential cleavage at the branching points leading to the formation of stable secondary and tertiary carbocations.
- Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations just below 3000 cm^{-1} and C-H bending vibrations around $1450\text{-}1470\text{ cm}^{-1}$ and $1370\text{-}1380\text{ cm}^{-1}$. The spectrum for **3,5-Diethyl-2-methylheptane** would confirm the presence of a saturated hydrocarbon backbone.



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Caption: Interrelationship of spectroscopic techniques for the characterization of **3,5-Diethyl-2-methylheptane**.

Relevance in Research and Drug Development

While direct applications of **3,5-Diethyl-2-methylheptane** in drug development are not explicitly documented, the broader class of branched hydrocarbons plays several important roles in the pharmaceutical industry.

- **Excipients and Solvents:** Highly branched alkanes can be used as non-polar solvents in drug formulation and as components of ointments and creams due to their inertness and specific viscosity and volatility profiles.
- **Lipophilic Moieties in Drug Design:** The incorporation of branched alkyl chains into drug candidates can modulate their lipophilicity (logP), which is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. The specific stereochemistry of branched structures can also impact how a molecule interacts with its biological target. The study of isomers and their biological activity is a cornerstone of pharmacology.^[8]

Safety and Handling

As with other volatile alkanes, **3,5-Diethyl-2-methylheptane** should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment,

including safety glasses, gloves, and a lab coat, should be worn. Alkanes are generally considered to have low toxicity, but inhalation of high concentrations of vapors can cause central nervous system depression.

Conclusion

3,5-Diethyl-2-methylheptane serves as a representative example of a complex, highly branched alkane. While its specific applications are not widely reported, its synthesis and characterization rely on fundamental principles of organic chemistry. An understanding of its properties and potential synthetic routes is valuable for researchers in organic synthesis and medicinal chemistry who may seek to incorporate such lipophilic, branched structures into novel molecules.

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